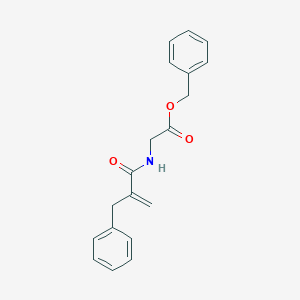

苯甲基 2-(2-苯甲基丙-2-烯酰氨基)乙酸酯

描述

Synthesis Analysis

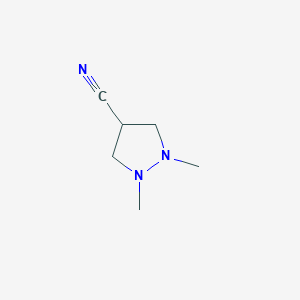

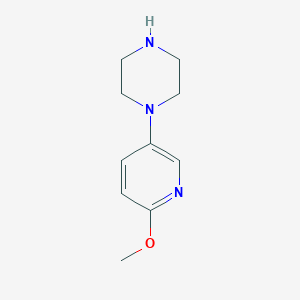

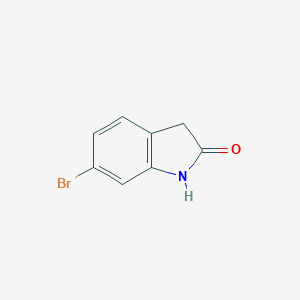

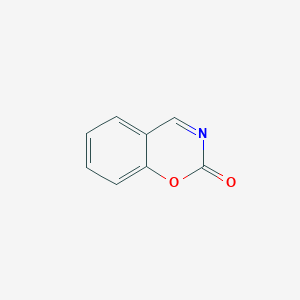

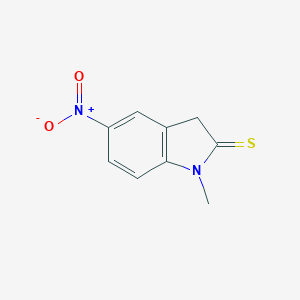

The synthesis of related α-ketoamide derivatives has been achieved using OxymaPure/DIC, which has shown superiority in terms of purity and yield compared to other methods . This approach involves the ring opening of N-acylisatin and coupling with different amino acid esters. Similarly, the synthesis of various heterocyclic systems using Methyl 2-benzoylamino-3-dimethylaminopropenoate has been reported, indicating the versatility of benzoylamino derivatives in synthesizing fused pyranones and pyrimidinones . Additionally, a one-pot synthesis method using Ni(NO3)2.6H2O as a catalyst has been described for the preparation of benzimidazole derivatives .

Molecular Structure Analysis

The molecular structures of the synthesized compounds have been characterized using techniques such as FT-IR, NMR, and elemental analysis . These techniques provide detailed information about the molecular framework and functional groups present in the compounds, which is essential for understanding their chemical behavior.

Chemical Reactions Analysis

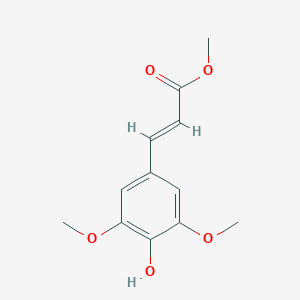

Benzoylamino derivatives have been utilized in various chemical reactions to synthesize heterocyclic systems. For instance, Methyl 2-benzoylamino-3-dimethylaminopropenoate has been reacted with carbocyclic and heterocyclic 1,3-diketones to afford substituted pyranones . It has also been used in the preparation of condensed pyranones by reacting with compounds containing an active methylene group . These reactions demonstrate the reactivity of benzoylamino derivatives in forming complex heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoylamino derivatives are influenced by their molecular structure. The presence of the benzoylamino group can impart certain biological activities, as seen in the synthesis of compounds with local anesthetic, platelet antiaggregating, and other activities . The substituents on the benzoylamino moiety can also affect the potency of these compounds as inhibitors of adenovirus replication .

科学研究应用

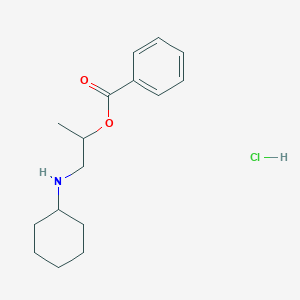

苄基碳正离子的生成和截获

苯甲基 2-(2-苯甲基丙-2-烯酰氨基)乙酸酯已被研究用作生成苄基碳正离子。Song、Darbeau 和 White (2000) 的一项研究调查了通过苯甲酸在丙酮中质子化苯重氮甲烷来生成这些离子,从而产生一系列产物,包括 O-苄基氧鎓离子和苯甲酸苄酯 (Song、Darbeau 和 White,2000)。

α-酮酰胺衍生物的合成

El‐Faham 等人(2013)探索了 OxymaPure 在一系列 α-酮酰胺衍生物合成中的应用,包括 4-[2-(2-乙酰氨基苯基)-2-氧代-乙酰氨基]苯甲酰氨基酸酯衍生物,利用涉及 N-乙酰异靛和 4-氨基苯甲酸的过程 (El‐Faham 等人,2013)。

用作临时保护基团

J. Vatèle (2005) 还研究了该化合物用作醇的临时保护基团。该研究证明了 2-(异戊烯氧甲基)苯甲酸如何在各种试剂存在下有效保护羟基功能 (Vatèle,2005)。

在涤纶织物染色中的应用

Metwally 等人(2004)研究了 2-(N-苯甲酰氨基)-5-芳基偶氮噻唑等衍生物在涤纶织物染色中的应用。发现这些化合物作为分散染料应用时具有良好的牢度 (Metwally 等人,2004)。

安全和危害

属性

IUPAC Name |

benzyl 2-(2-benzylprop-2-enoylamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3/c1-15(12-16-8-4-2-5-9-16)19(22)20-13-18(21)23-14-17-10-6-3-7-11-17/h2-11H,1,12-14H2,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKINYFHTXSOMQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC1=CC=CC=C1)C(=O)NCC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00531405 | |

| Record name | Benzyl N-(2-benzylacryloyl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00531405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 2-(2-benzylprop-2-enoylamino)acetate | |

CAS RN |

87428-99-7 | |

| Record name | N-[1-Oxo-2-(phenylmethyl)-2-propen-1-yl]glycine phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87428-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl ((2-benzylprop-2-enoyl)amino)acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087428997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl N-(2-benzylacryloyl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00531405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycine, N-[1-oxo-2-(phenylmethyl)-2-propen-1-yl]-, phenylmethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.220.983 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYL ((2-BENZYLPROP-2-ENOYL)AMINO)ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J7W7N3RH3U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。